molecular formula C23H31Cl2N7O B1680914 SCH 546738 CAS No. 906805-42-3

SCH 546738

Cat. No.: B1680914
CAS No.: 906805-42-3
M. Wt: 492.4 g/mol
InChI Key: UYDYJFWSPRQEAX-KRWDZBQOSA-N
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Biochemical Analysis

Biochemical Properties

SCH 546738 plays a significant role in biochemical reactions by specifically inhibiting the CXCR3 receptor. This receptor is involved in the chemotaxis of immune cells, particularly T cells, towards sites of inflammation. This compound binds to the CXCR3 receptor with high affinity (0.4 nM) and displaces radiolabeled CXCL10 and CXCL11 from the receptor in a non-competitive manner . This inhibition prevents the activation and migration of T cells, thereby reducing inflammation and autoimmune responses.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It potently inhibits CXCR3-mediated chemotaxis in human activated T cells with an IC90 of approximately 10 nM . By blocking the CXCR3 receptor, this compound reduces the migration of T cells to inflammatory sites, thereby attenuating the inflammatory response. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the CXCR3 receptor .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CXCR3 receptor, which prevents the receptor from interacting with its natural ligands, CXCL9, CXCL10, and CXCL11 . This binding is non-competitive, meaning that this compound does not directly compete with the natural ligands for the same binding site. Instead, it binds to an allosteric site on the receptor, inducing a conformational change that inhibits receptor activation. This inhibition leads to a decrease in T cell chemotaxis and a reduction in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have stable and long-lasting effects. The compound maintains its inhibitory activity over extended periods, and its effects on cellular function have been observed in both in vitro and in vivo studies . This compound is stable under various experimental conditions, and its degradation products do not significantly impact its biological activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively reduces inflammation and disease severity in models of autoimmune diseases such as collagen-induced arthritis and experimental autoimmune encephalomyelitis . Higher doses of this compound have been shown to prolong the survival of cardiac allografts in transplant models . At very high doses, this compound may exhibit toxic or adverse effects, although these effects are generally mild and manageable .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the CXCR3 receptor. The compound is metabolized by liver enzymes, and its metabolites are excreted through the kidneys . This compound does not significantly affect metabolic flux or metabolite levels, indicating that it has a relatively low impact on overall metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This compound is primarily localized in inflamed tissues, where it exerts its therapeutic effects by inhibiting the CXCR3 receptor .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cell membrane, where it interacts with the CXCR3 receptor . The compound does not have specific targeting signals or post-translational modifications that direct it to other compartments or organelles . Its activity and function are primarily mediated through its interaction with the CXCR3 receptor on the cell surface .

Preparation Methods

The synthesis of SCH 546738 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure its high purity and efficacy . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

SCH 546738 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

SCH 546738 has a wide range of scientific research applications, including:

Properties

IUPAC Name

3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31Cl2N7O/c1-2-17-14-31(23-20(25)28-19(22(27)33)21(26)29-23)11-12-32(17)18-7-9-30(10-8-18)13-15-3-5-16(24)6-4-15/h3-6,17-18H,2,7-14H2,1H3,(H2,26,29)(H2,27,33)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDYJFWSPRQEAX-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=NC(=C(N=C4Cl)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=NC(=C(N=C4Cl)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31Cl2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475511
Record name 3-Amino-6-chloro-5-[(3S)-4-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906805-42-3
Record name SCH-546738
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906805423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-6-chloro-5-[(3S)-4-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCH-546738
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKR7RH5HBE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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